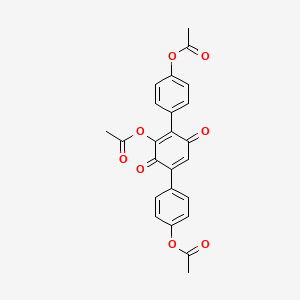
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is a complex organic compound characterized by its unique structure, which includes multiple acetyloxy groups and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- typically involves the acetylation of 2,5-Cyclohexadiene-1,4-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their acetylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its acetyloxy groups may also facilitate interactions with enzymes and other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is unique due to its multiple acetyloxy groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
59903-98-9 |
|---|---|
Fórmula molecular |
C24H18O8 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
[4-[5-acetyloxy-4-(4-acetyloxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O8/c1-13(25)30-18-8-4-16(5-9-18)20-12-21(28)22(24(23(20)29)32-15(3)27)17-6-10-19(11-7-17)31-14(2)26/h4-12H,1-3H3 |
Clave InChI |
VJYMZXWMESGNFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C(=C(C2=O)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
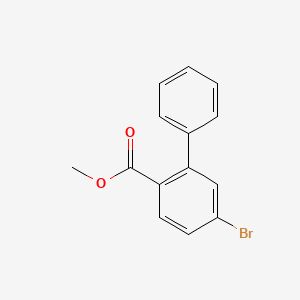
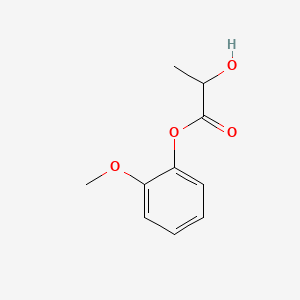
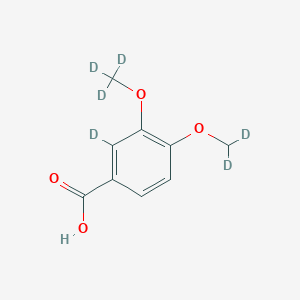
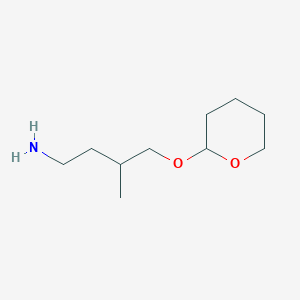
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
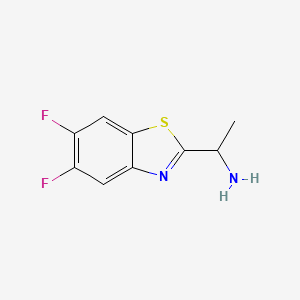
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)

